molecular formula C12H10O<br>C12H10O<br>C6H5OC6H5 B1670733 Diphenyl ether CAS No. 101-84-8

Diphenyl ether

Cat. No.: B1670733
CAS No.: 101-84-8
M. Wt: 170.21 g/mol
InChI Key: USIUVYZYUHIAEV-UHFFFAOYSA-N
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Description

Diphenyl ether, also known as phenoxybenzene, is an organic compound with the chemical formula (C₆H₅)₂O. It is a colorless solid or liquid with a geranium-like odor. This compound is the simplest diaryl ether and has a variety of niche applications .

Biochemical Analysis

Biochemical Properties

Diphenyl ether plays a significant role in biochemical reactions, particularly in the context of its use as a herbicide. It interacts with various enzymes, proteins, and other biomolecules. For instance, nitroreductase DnrA, an enzyme found in Bacillus species, catalyzes the reduction of nitro groups in this compound herbicides, transforming them into less toxic amino derivatives . This interaction reduces the toxicity of this compound herbicides and mitigates their inhibitory effects on plant growth. Additionally, this compound can be degraded by bacterial strains such as Cupriavidus species, which utilize enzymes like biphenyl dioxygenase (BphA), dihydrodiol dehydrogenase (BphB), and 2,3-dihydroxybiphenyl dioxygenase (BphC) to break down the compound into simpler molecules .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, this compound herbicides inhibit the growth of sensitive crops by disrupting cellular metabolism and causing oxidative stress. This leads to the accumulation of reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. In microbial cells, this compound can be metabolized by specific bacterial strains, leading to the detoxification and degradation of the compound. The interaction of this compound with enzymes like nitroreductase DnrA and biphenyl dioxygenase plays a crucial role in these cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For example, nitroreductase DnrA binds to this compound herbicides and catalyzes the reduction of nitro groups to amino groups, thereby reducing their toxicity . Similarly, the enzymes BphA, BphB, and BphC in Cupriavidus species sequentially degrade this compound by converting it into dihydrodiol, 2,3-dihydroxythis compound, and finally into phenol and 2-pyrone-6-carboxylic acid . These interactions highlight the importance of specific enzyme-substrate binding and catalytic processes in the molecular mechanism of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound herbicides have a long residual time in the soil, with half-lives ranging from 60 to 240 days . This prolonged presence can lead to the gradual accumulation of the compound in the environment, affecting subsequent crops and soil microbial communities. Long-term exposure to this compound can result in persistent oxidative stress and disruption of cellular functions in plants and microorganisms.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in microbial degradation. Enzymes such as nitroreductase DnrA and biphenyl dioxygenase (BphA) play key roles in the metabolic transformation of this compound . These enzymes catalyze the reduction and oxidation of this compound, leading to the formation of less toxic and more easily degradable compounds. The metabolic pathways of this compound are crucial for its detoxification and removal from the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl ether is primarily synthesized through a modification of the Williamson ether synthesis. This involves the reaction of phenol and bromobenzene in the presence of a base and a catalytic amount of copper:

PhOH+PhBrPhOPh+HBr\text{PhOH} + \text{PhBr} \rightarrow \text{PhOPh} + \text{HBr} PhOH+PhBr→PhOPh+HBr

Another method involves the high-pressure hydrolysis of chlorobenzene in the production of phenol, where this compound is a significant side product .

Industrial Production Methods: Industrial production of this compound often involves the alkylation of phenol with cyclohexene under the action of a solid acid catalyst, followed by dehydrogenation to obtain the final product . The Ullmann reaction, which involves the reaction of alkali metal phenolates with halobenzenes in the presence of copper catalysts, is also used .

Chemical Reactions Analysis

Types of Reactions: Diphenyl ether undergoes various reactions typical of phenyl rings, including:

Common Reagents and Conditions:

  • Hydroxylation: Often involves the use of hydrogen peroxide or other oxidizing agents.
  • Nitration: Typically uses a mixture of concentrated nitric acid and sulfuric acid.
  • Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst.
  • Sulfonation: Involves sulfuric acid or oleum.
  • Friedel–Crafts Alkylation/Acylation: Uses alkyl or acyl chlorides in the presence of aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include hydroxylated, nitrated, halogenated, sulfonated, and alkylated or acylated derivatives of this compound .

Mechanism of Action

The mechanism of action of diphenyl ether varies depending on its application. In biological systems, it exerts its effects through various pathways:

Comparison with Similar Compounds

Diphenyl ether is unique among similar compounds due to its simple structure and diverse applications. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications. For example, benzophenones are widely used in sunscreens, while xanthones and anthraquinones have significant roles in medicinal chemistry.

This compound stands out due to its versatility and wide range of applications in both industrial and scientific research contexts.

Properties

IUPAC Name

phenoxybenzene
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InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
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InChI Key

USIUVYZYUHIAEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C12H10O, Array, (C6H5)2O
Record name DIPHENYL OXIDE
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Related CAS

25718-67-6
Record name Benzene, 1,1′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID9021847
Record name Diphenyl oxide
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Molecular Weight

170.21 g/mol
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Physical Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor.
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Boiling Point

496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F
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Flash Point

239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F
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Solubility

Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble
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Density

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08
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Vapor Density

5.86 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg
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Color/Form

Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F)

CAS No.

101-84-8, 32576-61-7
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Melting Point

80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F
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Synthesis routes and methods I

Procedure details

{1-[4-(4-Chloro-phenoxy)-phenyl]-2-isobutyl-1H-imidazol-4-yl}phenol (2 mmol) was added to a solution of Cs2CO3 (10 eq., 20 mmol) in anhydrous DMF (5 ml). This was followed by addition of the mesylate obtained above and the reaction mixture was heated to 90° C. for 2-3 h. The reaction mixture was then cooled to rt, diluted with cold water and the product was extracted with DCM. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo to give desired phenyl ether.
Name
{1-[4-(4-Chloro-phenoxy)-phenyl]-2-isobutyl-1H-imidazol-4-yl}phenol
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Three microliters (3.9×10-5 mole) of CF3COOH was added to trans-1,2-cyclohexanediol (2.88 g, 2.48×10-2 mole) and diisopropenyl ether (2.0 ml, 1.62×10-2 mole) dissolved in 25 ml of acetone at 50° C. After 11 minutes, 0.5 ml (4.05×10-3 mole) of diisopenpenyl ether and 3 μl (3.9×10-5 mole) of CF3COOH were added, followed 15 minutes later by 0.5 ml (4.05×10-3 mole) of diisopropenyl ether. The reaction was completed after another hour of stirring, and the solvent evaporated under reduced pressure. The crude liquid was chilled and filtered to remove 0.32 g (2.75×10-3 mole) of starting diol. Vacuum distillation at 21-24 mm Hg (2.8-3.2 kPa) in the presence of diphenyl ether as a high boiling solvent produced 1.93 g (92 percent product and 7.2 percent diphenyl ether; boiling point 84° C. to 85° C.) and 0.31 g (77 percent product and 22 percent diphenyl ether; boiling point 88° C. to 90° C.) of colorless liquid. The yield was 1.29×10-2 mole (52 percent). The product has a boiling point of 92° C. to 96° C. at 22 mm Hg (2.9 kPa). Nuclear magnetic resonance and mass spectrum analysis showed the product to have the structure: ##STR10##
Quantity
3.9e-05 mol
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diol
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
77%
Yield
22%

Synthesis routes and methods III

Procedure details

for instance, chloromethoxynil, biphenox, chloronitrophene (CNP), acifluorfen (i.e. 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid and the like) and it's ethyl ester, acifluorfen-sodium, oxyfluorfen (i.e. 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-trifluoromethylbenzene), or oxadiazol (for instance, oxadiazon (i.e. 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one) and the like);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acifluorfen-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Method G illustrates still another means for obtaining intermediate XIII. In this method, substituted propriolate ester XVI is reacted with amidoxime XVII in a suitable solvent (e.g., alcohol, acetonitrile, THF, dimethylsulfoxide (DMSO), acetone, DMF) at about 0° C. to the reflux temperature of the solvent for about 1-48 hours to obtain olefin XVIII wherein when R1 =H, a mixture of cis and trans isomers is obtained, and when R1 =alkyl or aryl, a mixture of E and Z isomers is obtained. Further treatment of olefin XVIII in solvents such as DMF, DMSO, diphenylether, xylene, and the like, at 0° C. to the reflux temperature of the solvent for about 1-48 hours affords intermediate XIII, preferably for 1 hour in diphenylether at 180°-200° C.
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
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Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Reaction Step Two

Synthesis routes and methods V

Procedure details

2,4-Dichlorophenyl 4-nitrophenyl ether (Nitrofen), 2,4,6-trichlorophenyl 4'-nitrophenyl ether (Chlornitrofen), 2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether (Chlomethoxynil), methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (Bifenox), 4-nitrophenyl α,α, -trifluoro-2-nitro-p-tolyl ether (Fluorodifen), 2-chloro-4-trifluoromethylphenyl 3-ethoxy-4-nitrophenyl ether (Oxygluorfen), 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid (Acifluorfen), etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4,6-trichlorophenyl 4'-nitrophenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
trifluoro-2-nitro-p-tolyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl ether
Reactant of Route 2
Diphenyl ether
Reactant of Route 3
Reactant of Route 3
Diphenyl ether
Reactant of Route 4
Diphenyl ether
Reactant of Route 5
Reactant of Route 5
Diphenyl ether
Reactant of Route 6
Reactant of Route 6
Diphenyl ether

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